molecular formula C10H10BrNO B3322873 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one CAS No. 1547064-78-7

7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one

Cat. No.: B3322873
CAS No.: 1547064-78-7
M. Wt: 240.10
InChI Key: BEORXCXGLNMZMJ-UHFFFAOYSA-N
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Description

7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one is a useful research compound. Its molecular formula is C10H10BrNO and its molecular weight is 240.10. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Potential

7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one is a part of a broader category of seven-membered heterocyclic compounds, which have significant implications in pharmacological and therapeutic research. These compounds, including azepine, azepanone, and azepane derivatives, are explored for their synthesis, reactions, and potential biological properties. The literature over the past fifty years highlights various methods for their synthesis, including ring expansion techniques and different reactions facilitated by thermal, photochemical, and microwave irradiation methods. Despite extensive exploration in synthesis, the biological aspects of these compounds remain underexplored, indicating a vast area for future research (Kaur, Garg, Malhi, & Sohal, 2021).

Biological Activities and Applications

Research on benzothiazepine derivatives, which share structural similarities with this compound, demonstrates diverse biological activities. These compounds exhibit promising pharmacological properties, including actions as coronary vasodilators, tranquilizers, antidepressants, antihypertensive agents, and calcium channel blockers. Their structural-activity relationship (SAR) analysis and synthesis have been pivotal in drug discovery, suggesting potential applications in developing new therapeutic agents (Dighe et al., 2015).

Mechanism of Action

The mechanism of action for “7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one” is not explicitly mentioned in the sources I found .

Properties

IUPAC Name

7-bromo-2,3,4,5-tetrahydro-2-benzazepin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c11-8-3-4-9-7(6-8)2-1-5-12-10(9)13/h3-4,6H,1-2,5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEORXCXGLNMZMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)Br)C(=O)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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